

A Comprehensive Technical Guide to 2-Amino-5-chloropyridine

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Compound of Interest

Compound Name: 2-Amino-5-chloropyridine

Cat. No.: B124133

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloropyridine is a chlorinated derivative of pyridine that serves as a crucial building block in organic synthesis.^[1] Its versatile reactivity makes it an essential intermediate in the production of a wide array of compounds, most notably in the pharmaceutical and agrochemical industries.^{[1][2]} This technical guide provides an in-depth overview of the chemical and physical properties, synthesis protocols, and key applications of **2-Amino-5-chloropyridine**, with a focus on its role in drug development.

Chemical and Physical Properties

2-Amino-5-chloropyridine is an off-white to light tan crystalline powder.^[2] It exhibits moderate solubility in water and is more soluble in organic solvents such as ethanol and methanol.^[1]

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Reference(s)
CAS Number	1072-98-6	
Molecular Formula	C ₅ H ₅ CIN ₂	[3]
Molecular Weight	128.56 g/mol	[3]
IUPAC Name	5-chloropyridin-2-amine	
Synonyms	2-Pyridinamine, 5-chloro-; 5-Chloro-2-aminopyridine; 5-Chloro-2-pyridinamine	[3]
InChI Key	MAXBVGJEFDMHNV-UHFFFAOYSA-N	[3]

Table 2: Physical and Spectroscopic Data

Property	Value	Reference(s)
Appearance	Beige to light brown crystalline powder	[4]
Melting Point	135-138 °C	[5] [6]
Boiling Point	127-128 °C at 11 mmHg	[5] [7]
Flash Point	160 °C	[8]
Water Solubility	1 g/L (at 20°C)	[2]
LogP	1.68	[6]

Synthesis of 2-Amino-5-chloropyridine

Several methods for the synthesis of **2-Amino-5-chloropyridine** have been reported, primarily involving the chlorination of 2-aminopyridine or the reduction of a nitropyridine precursor.

Experimental Protocol 1: Chlorination of 2-Aminopyridine

This protocol is adapted from a process utilizing hydrochloric acid and sodium hypochlorite for oxidative chlorination.[9]

Materials:

- 2-aminopyridine
- Concentrated hydrochloric acid
- Sodium hypochlorite (NaClO) solution
- Dichloroethane
- Ice-water bath

Procedure:

- In a three-necked flask, place 0.053 mol (5.00g) of 2-aminopyridine and cool the flask in a water bath to 10°C.[9]
- While stirring continuously, add 0.11 mol of 13% NaClO solution.[9]
- Slowly add 0.3 mol of 30% hydrochloric acid dropwise, maintaining the temperature at 10°C. [9]
- Continue the reaction at a constant temperature of 10°C for 2 hours.[9]
- Increase the temperature to 25°C and continue the reaction for an additional 4 hours.[9]
- Terminate the reaction by cooling the flask with an ice-water bath to 10°C.[9]
- Adjust the pH of the reaction mixture and extract the product with dichloroethane.[9]
- Isolate the **2-Amino-5-chloropyridine** from the organic extract. The reported yield is approximately 72%. [9]

Experimental Protocol 2: Electrochemical Hydrogenation of 5-Chloro-2-nitropyridine

This method provides an alternative route starting from a nitropyridine derivative.[\[5\]](#)

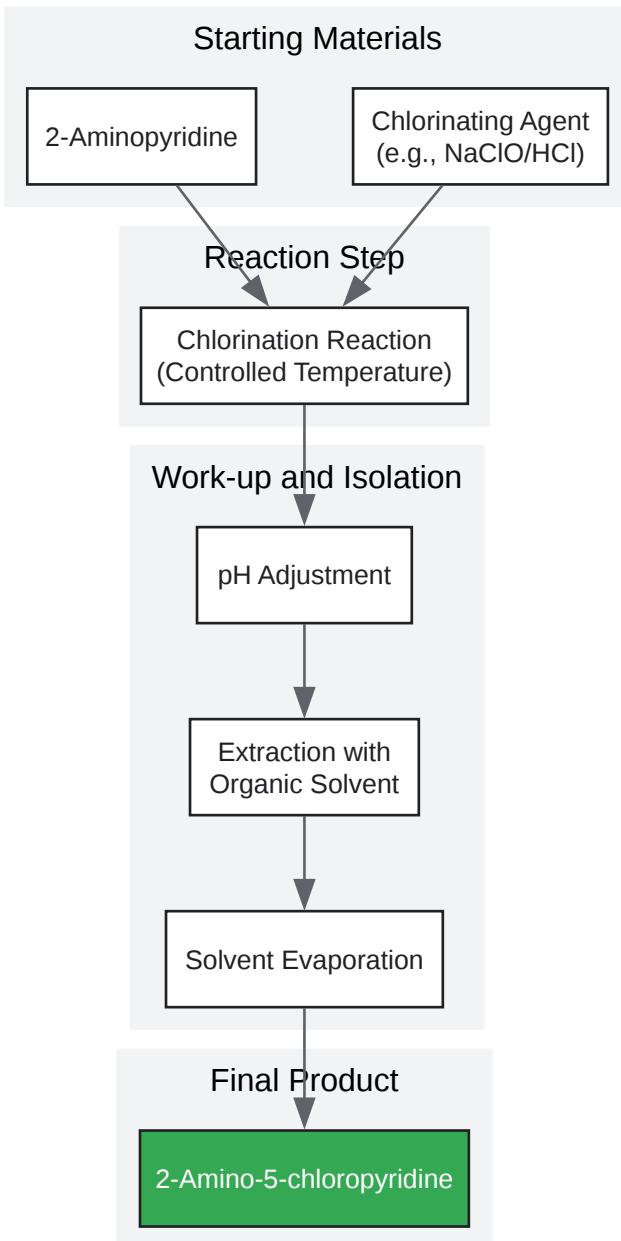
Materials:

- 5-chloro-2-nitropyridine
- Ethanol
- 10% Sulphuric acid
- Anhydrous magnesium sulphate
- Diethyl ether
- Nickel cathode and Copper anode
- DC power supply

Procedure:

- Dissolve 5.0 g of 5-chloro-2-nitropyridine in a mixture of 50 mL of ethanol and 15 mL of 10% sulphuric acid in an undivided electrochemical cell.[\[5\]](#)
- Equip the cell with a nickel cathode and a copper anode.[\[5\]](#)
- Apply a constant current density of 100 A/m² and pass a charge of 2F through the solution.
[\[5\]](#)
- Maintain the cell under a nitrogen atmosphere and stir the contents using a magnetic stirrer.
[\[5\]](#)
- Upon completion of the reaction, dilute the electrolyte solution with water.[\[5\]](#)
- Extract the product into diethyl ether.[\[5\]](#)
- Wash the ether extract with water and dry it over anhydrous magnesium sulphate.[\[5\]](#)
- Evaporate the solvent to yield **2-Amino-5-chloropyridine**. The isolated yield is reported to be 82%.[\[5\]](#)

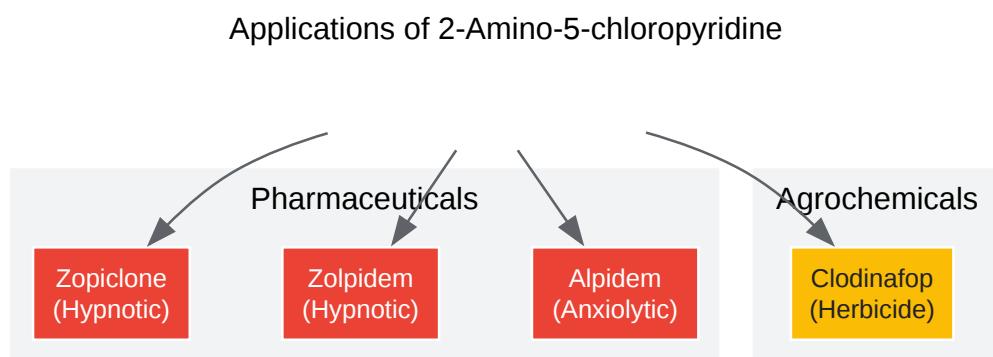
Synthesis Workflow of 2-Amino-5-chloropyridine

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Caption: Synthesis workflow for **2-Amino-5-chloropyridine**.

Applications in Drug Development and Agrochemicals

2-Amino-5-chloropyridine is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs) and agrochemicals.[\[2\]](#)



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Caption: Key applications of **2-Amino-5-chloropyridine**.

One of the most significant applications is in the synthesis of non-benzodiazepine hypnotic agents like Zopiclone and Zolpidem.[\[2\]](#) These drugs are widely prescribed for the short-term treatment of insomnia.[\[10\]](#)

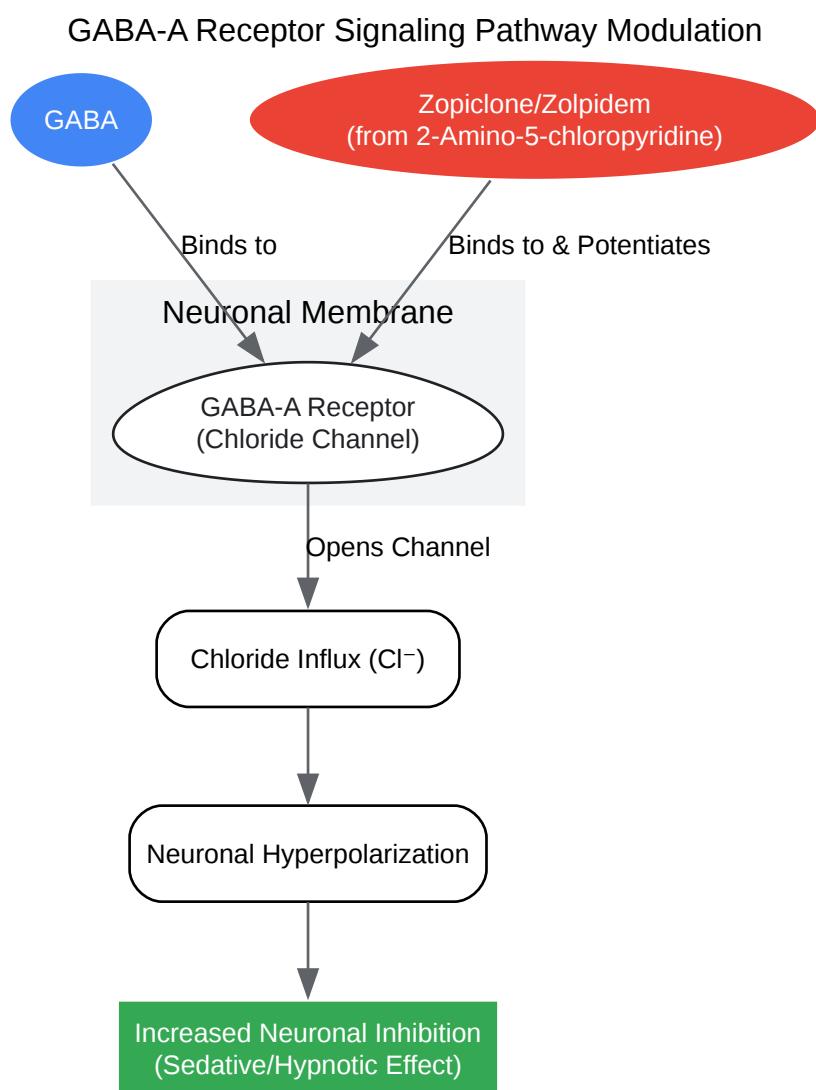
Mechanism of Action of Derived Drugs: The GABA-A Receptor Pathway

Zopiclone and Zolpidem, synthesized from **2-Amino-5-chloropyridine**, exert their therapeutic effects by modulating the γ -aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[\[10\]](#)[\[11\]](#)

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron.[\[10\]](#) This influx leads to hyperpolarization of the neuronal

membrane, making it less likely to fire an action potential and thus producing a calming effect on the brain.[10]

Zopiclone and Zolpidem act as positive allosteric modulators of the GABA-A receptor.[1][10] They bind to the benzodiazepine recognition site on the alpha subunit of the receptor complex. [10] This binding increases the affinity of GABA for its receptor, potentiating the inhibitory effects of GABA and leading to enhanced neuronal inhibition, which manifests as sedative and hypnotic effects.[10]



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Caption: Modulation of the GABA-A receptor by Zopiclone/Zolpidem.

Reactivity and Use in Cross-Coupling Reactions

2-Amino-5-chloropyridine is also a valuable substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[8]

Experimental Protocol 3: Suzuki-Miyaura Cross-Coupling (Generalized)

This generalized protocol is based on established methods for the Suzuki-Miyaura coupling of chloropyridines.[6]

Materials:

- **2-Amino-5-chloropyridine**
- Arylboronic acid
- Palladium catalyst (e.g., Palladium(II) acetate)
- Ligand (e.g., SPhos)
- Base (e.g., Potassium phosphate)
- Degassed solvent (e.g., 1,4-dioxane/water mixture)
- Inert atmosphere setup (e.g., Schlenk line)

Procedure:

- In a Schlenk flask, combine **2-Amino-5-chloropyridine** (1.0 mmol), the desired arylboronic acid (1.5 mmol), the palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 0.02 mmol), the ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., K_3PO_4 , 3.0 mmol).[6]

- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[6]
- Add the degassed solvent mixture (e.g., 5 mL of a 4:1 1,4-dioxane/water mixture).[6]
- Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.[6]
- Monitor the reaction progress using TLC or LC-MS.[6]
- Upon completion, cool the reaction to room temperature.[6]
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
- Purify the crude product by flash column chromatography to obtain the desired 2-amino-5-arylpyridine.[6]

Safety and Handling

2-Amino-5-chloropyridine is harmful if swallowed and may cause skin and eye irritation.[12] [13] It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10] Store in a tightly closed container in a cool, dry place away from incompatible substances such as oxidizing agents.[13]

Table 3: GHS Hazard Information

Hazard Statement	Code	Description	Reference(s)
Acute Toxicity, Oral	H302	Harmful if swallowed	[2]
Skin Irritation	H315	Causes skin irritation	
Eye Irritation	H319	Causes serious eye irritation	[10]

Conclusion

2-Amino-5-chloropyridine is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors. Its well-defined properties and versatile reactivity make it an indispensable tool for medicinal and synthetic chemists. A thorough understanding of its synthesis, handling, and reaction profiles is crucial for its effective utilization in the development of novel therapeutic agents and other advanced materials.

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